Dimethyl Sulfoxide (DMSO) as a Cryoprotectant: A Technical Guide to its Mechanism of Action
Dimethyl Sulfoxide (DMSO) as a Cryoprotectant: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biomedical research and clinical applications. Central to the success of this technique is the use of cryoprotective agents (CPAs), which mitigate the lethal effects of freezing and thawing. Dimethyl sulfoxide (DMSO), an organosulfur compound, has remained the gold standard CPA for a wide variety of cell types since its cryoprotective properties were discovered.[1] Its efficacy lies in a multifaceted mechanism of action that involves complex interactions with water and cellular structures. This technical guide provides an in-depth exploration of DMSO's cryoprotective mechanisms, supported by quantitative data, experimental protocols, and visual representations of key processes.
Core Mechanisms of DMSO Cryoprotection
The cryoprotective effects of DMSO are primarily attributed to two interconnected phenomena: the prevention of lethal intracellular ice formation and the mitigation of "solution effects."[1] These actions are a consequence of its colligative and non-colligative properties.
Colligative Properties and Prevention of Intracellular Ice Formation
As a solute, DMSO's primary colligative effect is the depression of the freezing point of the cytoplasm.[2][3] This allows for a more gradual dehydration of the cell as the extracellular medium freezes first. The resulting osmotic gradient draws water out of the cell, reducing the amount of intracellular water available to form ice crystals.[4] This controlled dehydration is critical, as large, jagged ice crystals formed within the cell are mechanically destructive, rupturing organelles and the plasma membrane.[3][5]
DMSO's ability to readily permeate the cell membrane is crucial to this process.[5] By entering the cell, it directly lowers the freezing point of the cytoplasm, preventing ice nucleation.[6] Slower cooling rates, typically around 1°C per minute, are often employed to allow sufficient time for this dehydration to occur, thereby minimizing the risk of intracellular ice formation.[2][4][7]
Interaction with Water and Vitrification
Beyond its colligative effects, DMSO interacts directly with water molecules through the formation of hydrogen bonds.[1] This interaction disrupts the typical hydrogen bonding network of water, inhibiting the organization of water molecules into the crystalline lattice structure of ice.[8][9] Instead, as the temperature is lowered, the DMSO-water mixture becomes increasingly viscous, eventually solidifying into a glass-like amorphous state, a process known as vitrification.[1][3][4] This glassy state prevents the damaging mechanical effects of ice crystal formation.[3] Molecular dynamics simulations have shown that DMSO broadens the glass transition of water, creating a more thermodynamically stable glassy state that is less likely to nucleate ice.[10]
Membrane Interactions
DMSO's interaction with the cell membrane is complex and concentration-dependent. At cryoprotective concentrations (typically 5-10%), DMSO can increase the permeability of the cell membrane.[4] It is thought to induce the formation of water pores in the lipid bilayer, which facilitates the efflux of intracellular water and the influx of DMSO, both of which are critical for preventing intracellular ice formation.[4] Studies have shown that DMSO can decrease membrane thickness and fluidize the membrane, which may aid in these transport processes.[4][11] However, at higher concentrations, these same effects can become toxic, leading to membrane disintegration.[4]
Recent research suggests that even at low concentrations, DMSO weakens the water network near the lipid membrane surface.[8][9] This action is thought to reduce the stress induced by the volume change of water during freezing and thawing by weakening the adhesion of water to the lipid headgroups.[8][9]
Inhibition of Eutectic NaCl Crystallization
A more recent hypothesis proposes that a significant part of DMSO's cryoprotective mechanism is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl).[12][13][14] As the extracellular solution freezes, solutes become increasingly concentrated in the remaining unfrozen liquid. This can lead to the crystallization of salts like NaCl, which can be damaging to cells.[12] Studies have shown a strong correlation between the loss of cell viability and the eutectic crystallization of NaCl.[12][13][14] DMSO, at concentrations above 2 vol%, appears to inhibit this crystallization, promoting the formation of an amorphous, glassy state of the freeze-concentrated phase instead.[12][15]
Quantitative Data on DMSO Cryopreservation
The optimal conditions for cryopreservation with DMSO vary significantly depending on the cell type. The following tables summarize key quantitative data from various studies.
| Cell Type | DMSO Concentration | Cooling Rate | Thawing Rate | Post-Thaw Viability/Recovery | Reference |
| Hematopoietic Stem Cells (HSCs) | 10% (standard); 2.2-5% with additives | 1-2°C/min | Rapid (37°C water bath) | ~70-80% (standard) | [4] |
| Mesenchymal Stem Cells (MSCs) | 5-10% | Slow (e.g., 1°C/min) | Rapid | Variable, often high | [4] |
| Embryonic Stem Cells (ESCs) | 7.5% (in combination with EG for vitrification) | Ultra-rapid (vitrification) | Rapid | ~75% (vitrification) | [4] |
| Hepatocytes | 10% (often with HypoThermosol or UW solution) | -1 to -5°C/min to -40°C or -80°C | Rapid (37°C water bath) | High with optimized protocols | [4] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | 10% | 1°C/min | Not specified | Dependent on functional assays | [16] |
| Vero Cells | 10% | Slow | Rapid | ~60% | [17] |
| Keratinocytes | 10% | Slow | Rapid | 97.9% (initial viability) | [11] |
EG: Ethylene Glycol; UW: University of Wisconsin solution
Experimental Protocols
General Protocol for Cryopreservation of Adherent Cells with 10% DMSO
This protocol is a generalized procedure and should be optimized for specific cell lines.
Materials:
-
Healthy, sub-confluent cell culture
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
DMSO, sterile
-
Trypsin-EDTA
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Examine the cell culture to ensure it is healthy, free of contamination, and in the late logarithmic growth phase.[18]
-
Aspirate the growth medium and wash the cells with a balanced salt solution.
-
Harvest the cells using trypsin-EDTA.[18]
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
-
Cell Counting and Viability Assessment:
-
Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.[2]
-
-
Preparation of Freezing Medium:
-
Prepare the cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Another is 70% complete growth medium, 20% FBS, and 10% DMSO. The medium should be prepared fresh and kept cold.
-
-
Freezing:
-
Centrifuge the cell suspension (e.g., 100-200 x g for 5 minutes) and aspirate the supernatant.[18]
-
Resuspend the cell pellet gently in the cold cryopreservation medium at a concentration of 1x10^6 to 1x10^7 cells/mL.[18]
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.[2]
-
After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[18]
-
-
Thawing:
-
Remove the vial from liquid nitrogen and immediately place it in a 37°C water bath.[4]
-
Agitate the vial gently until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile environment.[18]
-
Slowly transfer the cell suspension into a conical tube containing pre-warmed complete growth medium to dilute the DMSO.
-
Centrifuge the cells to pellet them and remove the DMSO-containing supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to a culture flask.
-
Assessment of Post-Thaw Cell Viability and Function
A comprehensive assessment of cryopreservation success requires more than just immediate post-thaw viability.
| Assessment Method | Principle | Information Gained |
| Trypan Blue Exclusion | Intact cell membranes exclude the dye. | Immediate post-thaw membrane integrity/viability. |
| Fluorescent Dyes (e.g., Calcein-AM/Propidium Iodide) | Calcein-AM stains live cells green; Propidium Iodide stains dead cells red. | Quantitative assessment of live/dead cells. |
| MTT or WST-1 Assay | Measures mitochondrial metabolic activity. | Post-thaw cellular function and proliferation potential. |
| Attachment Assay | For adherent cells, measures the ability to attach to a culture surface. | A functional measure of cell health. |
| Flow Cytometry (e.g., Annexin V/PI) | Differentiates between live, apoptotic, and necrotic cells. | Detailed assessment of cell death pathways. |
| Cell-Specific Functional Assays | e.g., CYP450 enzyme activity for hepatocytes, cytokine secretion for immune cells. | Assessment of specialized cell function. |
Visualizing DMSO's Mechanism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanisms of DMSO cryoprotection.
Caption: Standard slow-cooling cryopreservation workflow.
Conclusion and Future Directions
DMSO remains an indispensable tool in cryobiology due to its robust and multifaceted mechanism of action. By preventing intracellular ice formation, mitigating solution effects, and promoting vitrification, it effectively preserves the viability and function of a wide range of cell types.[1][4][12] However, concerns about its cytotoxicity, especially in the context of cell-based therapies, continue to drive research into alternative cryoprotectants and strategies to reduce DMSO concentrations.[1][19][20] Combining DMSO with other agents like sugars (e.g., trehalose, sucrose) or high molecular weight polymers has shown promise in reducing its required concentration while maintaining high post-thaw viability.[19] A thorough understanding of DMSO's mechanisms, as detailed in this guide, is essential for optimizing current cryopreservation protocols and for the rational design of next-generation cryoprotective strategies that balance efficacy with safety.
References
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- 3. physical chemistry - How does dimethylsulfoxide serve as a cryoprotectant? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. susupport.com [susupport.com]
- 6. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryop ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25095E [pubs.rsc.org]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 8. DMSO Induces Dehydration near Lipid Membrane Surfaces [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Freezing Responses in DMSO-Based Cryopreservation of Human iPS Cells: Aggregates Versus Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mpbio.com [mpbio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
